3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide 3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide
Brand Name: Vulcanchem
CAS No.: 2034566-63-5
VCID: VC4304413
InChI: InChI=1S/C19H18ClNO2S/c20-16-3-1-2-14(12-16)4-7-19(22)21-10-8-17-5-6-18(24-17)15-9-11-23-13-15/h1-3,5-6,9,11-13H,4,7-8,10H2,(H,21,22)
SMILES: C1=CC(=CC(=C1)Cl)CCC(=O)NCCC2=CC=C(S2)C3=COC=C3
Molecular Formula: C19H18ClNO2S
Molecular Weight: 359.87

3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide

CAS No.: 2034566-63-5

Cat. No.: VC4304413

Molecular Formula: C19H18ClNO2S

Molecular Weight: 359.87

* For research use only. Not for human or veterinary use.

3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide - 2034566-63-5

Specification

CAS No. 2034566-63-5
Molecular Formula C19H18ClNO2S
Molecular Weight 359.87
IUPAC Name 3-(3-chlorophenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]propanamide
Standard InChI InChI=1S/C19H18ClNO2S/c20-16-3-1-2-14(12-16)4-7-19(22)21-10-8-17-5-6-18(24-17)15-9-11-23-13-15/h1-3,5-6,9,11-13H,4,7-8,10H2,(H,21,22)
Standard InChI Key ORHPFQJFRBTLSY-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)CCC(=O)NCCC2=CC=C(S2)C3=COC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

TAK-915 features a propanamide core linked to a 3-chlorophenyl group and a 2-(5-(furan-3-yl)thiophen-2-yl)ethyl side chain. The fusion of aromatic and heterocyclic moieties contributes to its unique binding affinity for PDE2A. Key structural attributes include:

  • Chlorophenyl group: Enhances lipophilicity and target engagement.

  • Furan-thiophene system: Facilitates π-π interactions with hydrophobic enzyme pockets.

  • Propanamide linkage: Stabilizes the molecule via hydrogen bonding .

Table 1: Molecular Properties of TAK-915

PropertyValue
Molecular FormulaC₁₉H₁₈ClNO₂S
Molecular Weight359.87 g/mol
CAS Number2034566-63-5
IUPAC Name3-(3-chlorophenyl)-N-[2-(5-(furan-3-yl)thiophen-2-yl)ethyl]propanamide
Topological Polar Surface Area78.7 Ų

Synthesis and Optimization

Synthetic Pathways

The synthesis of TAK-915 involves multi-step organic reactions, typically starting with the functionalization of thiophene and furan precursors. A representative route includes:

  • Thiophene-furan coupling: Suzuki-Miyaura cross-coupling to attach furan-3-yl to thiophene-2-yl.

  • Ethylamine side chain introduction: Alkylation of the thiophene ring with 2-bromoethylamine.

  • Propanamide formation: Condensation of 3-(3-chlorophenyl)propanoic acid with the ethylamine intermediate .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
1Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C65
2K₂CO₃, DMF, 60°C72
3EDC·HCl, HOBt, DCM, rt58

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H, ¹³C) and HRMS ensure >95% purity. The stereochemistry and conformational stability are validated by X-ray crystallography in PDE2A co-crystal studies .

Pharmacological Profile

Mechanism of Action

TAK-915 selectively inhibits PDE2A, an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). By elevating cGMP levels in the prefrontal cortex and hippocampus, it enhances NMDA receptor signaling and synaptic plasticity .

Table 3: In Vitro and In Vivo Pharmacodynamic Data

ParameterValueSource
PDE2A IC₅₀1.2 nM
Brain cGMP increase (%)220% (10 mg/kg, oral)
Cognitive recovery (MWM)40% latency reduction vs. control

Therapeutic Applications

  • Schizophrenia: Attenuates MK-801-induced episodic memory deficits (10 mg/kg, p.o.) and social withdrawal in phencyclidine models .

  • Aging-related cognitive decline: Improves spatial learning in Morris water maze tasks (3 mg/kg/day, 4 days) .

  • Neuroprotection: Upregulates GluR1 phosphorylation, promoting AMPA receptor trafficking .

Comparative Analysis with PDE2A Inhibitors

TAK-915 surpasses first-generation inhibitors (e.g., PF-05180999) in brain penetration (brain/plasma ratio: 1.5 vs. 0.3) and selectivity (>1,000-fold over PDE1/3/4/5) .

Future Directions

Clinical trials are warranted to validate its efficacy in humans. Structural analogs with improved metabolic stability (e.g., fluorinated derivatives) are under investigation .

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